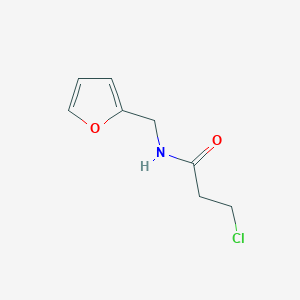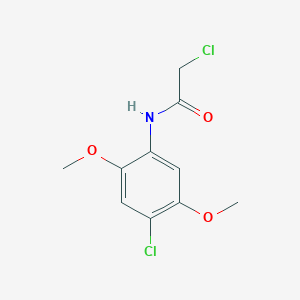
2-(4-Methylphenoxy)propanohydrazide
Descripción general
Descripción
“2-(4-Methylphenoxy)propanohydrazide” is a chemical compound with the molecular formula C10H14N2O2 . It has a molecular weight of 194.23 . This compound is typically in solid form .
Molecular Structure Analysis
The InChI code for “2-(4-Methylphenoxy)propanohydrazide” is 1S/C10H14N2O2/c1-7-3-5-9(6-4-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3, (H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(4-Methylphenoxy)propanohydrazide” is a solid at room temperature .Aplicaciones Científicas De Investigación
Medicine
2-(4-Methylphenoxy)propanohydrazide is utilized in medical research due to its potential biological activity. It’s explored for its properties as a hydrazide compound, which are often screened for pharmacological activities, including antimicrobial, anti-tubercular, and anti-inflammatory effects . Its structural similarity to other bioactive molecules makes it a candidate for drug synthesis and discovery.
Agriculture
In the agricultural sector, compounds like 2-(4-Methylphenoxy)propanohydrazide may be investigated for their herbicidal properties. Phenoxy herbicides, which have a similar phenoxy group, are widely used to control broadleaf weeds. Research into hydrazide derivatives could lead to the development of new herbicides that are more efficient or environmentally friendly .
Material Science
The application of 2-(4-Methylphenoxy)propanohydrazide in material science includes the development of new polymers and coatings. Its molecular structure could be beneficial in creating materials with specific properties such as increased durability or chemical resistance .
Environmental Science
Environmental science research may explore the use of 2-(4-Methylphenoxy)propanohydrazide in bioremediation processes. Similar phenoxy compounds are known for their environmental persistence and potential for bioaccumulation, thus understanding the degradation and interaction of such compounds with environmental microbes is crucial .
Biochemistry
In biochemistry, 2-(4-Methylphenoxy)propanohydrazide can be used as a building block for synthesizing complex biochemicals. Its reactivity with various biochemicals can be studied to understand metabolic pathways and enzyme-substrate interactions .
Analytical Chemistry
Analytical chemists may use 2-(4-Methylphenoxy)propanohydrazide as a standard or reagent in chromatography and spectrometry. Its well-defined structure and properties make it suitable for use in method development and calibration of analytical instruments .
Pharmacology
Pharmacological studies might involve 2-(4-Methylphenoxy)propanohydrazide in the synthesis of new drug candidates. Due to its hydrazide group, it could be a precursor in the creation of compounds with potential therapeutic effects .
Industrial Processes
In industrial processes, this compound could be investigated for its utility in chemical synthesis and manufacturing. Its stability and reactivity profile make it a valuable intermediate in the production of various industrial chemicals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylphenoxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-3-5-9(6-4-7)14-8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEDMATYRJUZNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390861 | |
| Record name | 2-(4-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)propanohydrazide | |
CAS RN |
83798-16-7 | |
| Record name | 2-(4-Methylphenoxy)propanoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83798-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-methylphenoxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[(3-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1608420.png)






